molecular formula C25H27N3O2 B6041814 2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL

2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL

Cat. No.: B6041814
M. Wt: 401.5 g/mol
InChI Key: UITQGBLFGUWVDH-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL is a complex organic compound with the molecular formula C24H25N3O. It is known for its unique structure, which includes a benzhydryl group attached to a piperazine ring, further connected to a methoxyphenol moiety. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL typically involves the reaction of 4-benzhydryl-1-piperazine with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted phenols or piperazines, depending on the nucleophile used.

Scientific Research Applications

2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.

    Medicine: Explored for its pharmacological properties, including potential use as an antihypertensive agent or calcium channel blocker.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a calcium channel blocker by inhibiting the influx of calcium ions into cells, thereby affecting cellular signaling pathways and physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-ETHOXYPHENOL
  • 2-(((4-PHENYL-1-PIPERAZINYL)IMINO)METHYL)PHENOL
  • 2-(((4-(4-METHYLBENZYL)-1-PIPERAZINYL)IMINO)METHYL)PHENOL

Uniqueness

2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL is unique due to its specific structural features, such as the methoxy group on the phenol ring and the benzhydryl group on the piperazine ring. These structural elements contribute to its distinct chemical and pharmacological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

2-[(E)-(4-benzhydrylpiperazin-1-yl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-30-23-14-8-13-22(25(23)29)19-26-28-17-15-27(16-18-28)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,24,29H,15-18H2,1H3/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITQGBLFGUWVDH-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.